Cas no 2172045-35-9 (1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
- EN300-1591238
- 2172045-35-9
-
- Inchi: 1S/C12H14FN3O2S/c1-9(2)15-19(17,18)12-7-8-14-16(12)11-5-3-10(13)4-6-11/h3-9,15H,1-2H3
- InChI Key: YJVGPHNWHQYNFR-UHFFFAOYSA-N
- SMILES: S(C1=CC=NN1C1C=CC(=CC=1)F)(NC(C)C)(=O)=O
Computed Properties
- Exact Mass: 283.07907603g/mol
- Monoisotopic Mass: 283.07907603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 72.4Ų
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591238-50mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 50mg |
$1080.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-100mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 100mg |
$1131.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-250mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 250mg |
$1183.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-500mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 500mg |
$1234.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-1000mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 1000mg |
$1286.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-2500mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 2500mg |
$2520.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-5000mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 5000mg |
$3728.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-10000mg |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 10000mg |
$5528.0 | 2023-09-23 | ||
| Enamine | EN300-1591238-0.05g |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 0.05g |
$1080.0 | 2023-06-04 | ||
| Enamine | EN300-1591238-0.1g |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide |
2172045-35-9 | 0.1g |
$1131.0 | 2023-06-04 |
1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
Recent Advances in the Study of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9)
The compound 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique pyrazole core and fluorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a compound of interest for drug discovery and development.
One of the key areas of research has been the optimization of the synthetic route for 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The synthetic pathway involves the condensation of 4-fluorophenylhydrazine with a sulfonyl chloride derivative, followed by N-alkylation with isopropylamine. This method has been validated for reproducibility and is suitable for large-scale production, which is crucial for further preclinical and clinical studies.
Pharmacological evaluations have revealed that 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide exhibits potent inhibitory activity against specific enzyme targets. In vitro studies have shown that the compound acts as a selective inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This selectivity suggests potential applications in cancer therapy, where targeting these isoforms could inhibit tumor growth and metastasis. Additionally, the compound has demonstrated anti-inflammatory properties in murine models, indicating its potential use in treating inflammatory diseases.
Further investigations into the mechanism of action have utilized X-ray crystallography and molecular docking studies to elucidate the binding interactions of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide with its target enzymes. These studies have identified key hydrogen bonding and hydrophobic interactions between the sulfonamide group and the active site of carbonic anhydrases. Such insights are invaluable for the design of derivatives with enhanced potency and selectivity.
In addition to its therapeutic potential, the safety profile of 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide has been evaluated in preclinical toxicity studies. Results indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess long-term toxicity and potential drug-drug interactions before advancing to clinical trials.
In conclusion, 1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS: 2172045-35-9) represents a promising candidate for drug development, with demonstrated efficacy in targeting carbonic anhydrases and anti-inflammatory pathways. Ongoing research aims to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in chemical biology and medicinal chemistry.
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